molecular formula C25H24N2O3S B2418526 (E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 358353-25-0

(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2418526
CAS RN: 358353-25-0
M. Wt: 432.54
InChI Key: NAQPDMFXSQWJMM-XSFVSMFZSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thiazolo[3,2-a]pyrimidine core, which is a type of heterocyclic compound containing nitrogen and sulfur atoms. The “E” in the name indicates the geometry around the double bond, and “methyl”, “isopropyl”, and “phenyl” refer to the different substituents on the ring .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique structure of this compound suggests potential applications in medicinal chemistry. Researchers can investigate its interactions with biological targets, such as enzymes or receptors, to develop novel drugs. Key areas of interest include:

Corrosion Inhibition

The compound’s chemical properties may lend themselves to corrosion inhibition. Specifically:

Crystallography and Structural Studies

The crystallographic analysis of this compound provides insights into its molecular arrangement and intermolecular interactions. Researchers can explore:

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It could also be interesting to study its derivatives and analogs .

properties

IUPAC Name

methyl (2E)-7-methyl-3-oxo-5-phenyl-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-15(2)18-12-10-17(11-13-18)14-20-23(28)27-22(19-8-6-5-7-9-19)21(24(29)30-4)16(3)26-25(27)31-20/h5-15,22H,1-4H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQPDMFXSQWJMM-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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